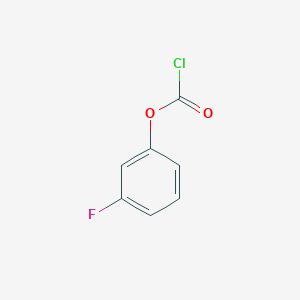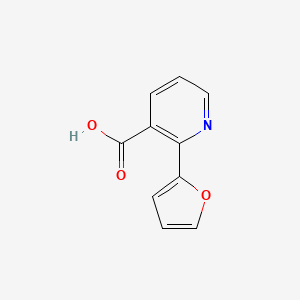
2-(Furan-2-yl)pyridine-3-carboxylic acid
説明
2-(Furan-2-yl)pyridine-3-carboxylic acid is a complex organic compound. It is derived from furan and pyridine, both of which are heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . Furan platform chemicals (FPCs) are also used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the fusion of furan and pyridine rings . The compound has a molecular weight of 189.17 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can participate in multi-component reactions . It can also undergo oligomerization through the addition of its hydrated derivatives, leading to the formation of ether or ester bonds .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 189.17 . It has a melting point of 226-227 degrees Celsius .科学的研究の応用
Synthesis and Chemical Reactivity
2-(Furan-2-yl)pyridine-3-carboxylic acid and its derivatives exhibit a range of chemical reactivities, making them valuable in the synthesis of complex compounds. For example, they can undergo transformations to yield heterocyclic compounds with potential pharmacological activities. The synthesis of furo[3,2-c]pyridine derivatives, including the preparation of 3-(furan-2-yl)propenoic acid from furan-2-carbaldehyde, demonstrates the compound's utility in generating pharmacologically interesting structures. These compounds have shown moderate to good antimicrobial activity against certain bacteria and fungi, highlighting their potential in antimicrobial research (Hrasna, Ürgeová, & Krutošíková, 2012).
Biological Activities
The interaction of this compound derivatives with biological molecules is another area of research interest. Studies on metal complexes of hydrazone derivatives derived from furoic acid hydrazide have explored their interactions with nucleic acids and proteins, as well as their antioxidant properties. These complexes show significant antioxidant activity, with certain copper complexes exhibiting superior biological activity, suggesting potential therapeutic applications (Sathyadevi et al., 2012).
Antiprotozoal Agents
Novel compounds based on this compound have been synthesized and evaluated for their antiprotozoal properties. For instance, derivatives such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases caused by these pathogens (Ismail et al., 2004).
Catalytic and Synthetic Applications
The versatility of this compound extends to its use in catalytic processes. For example, its derivatives have been utilized in the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, yielding products with high enantiomeric excess. This showcases the potential of these compounds in asymmetric synthesis and the production of chiral molecules (Sebek et al., 2009).
作用機序
Target of Action
Furan derivatives, which include 2-(furan-2-yl)pyridine-3-carboxylic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The mode of action of such compounds typically involves interaction with cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic efficacy.
Result of Action
Furan derivatives are known for their wide range of biological and pharmacological effects . These effects are typically the result of the compound’s interaction with its cellular targets.
生化学分析
Biochemical Properties
2-(Furan-2-yl)pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been noted for its antibacterial properties, interacting with bacterial enzymes and disrupting their normal function . This interaction often involves the inhibition of enzyme activity, leading to the suppression of bacterial growth. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation of certain cell types by interfering with key signaling pathways . It can also alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding often results in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in adaptive changes in cells, such as the upregulation of detoxifying enzymes or the alteration of metabolic pathways to compensate for the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity or modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and function. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize the compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The specific localization of this compound within cells can thus have significant implications for its biological activity and therapeutic potential.
特性
IUPAC Name |
2-(furan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUBVJVPKRIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686887 | |
| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211533-05-9 | |
| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



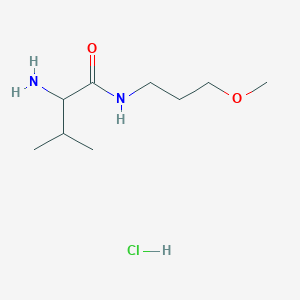

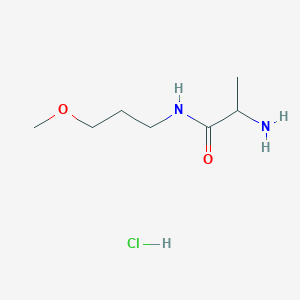
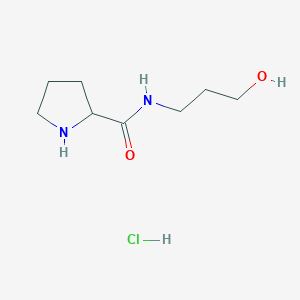

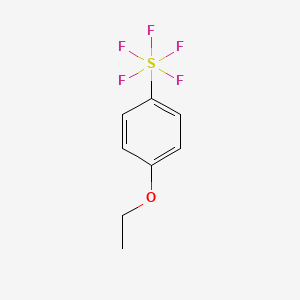
![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)
![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)
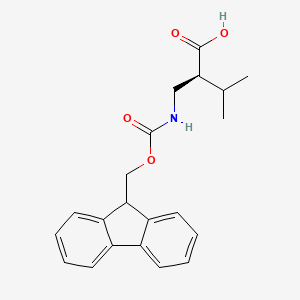
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)
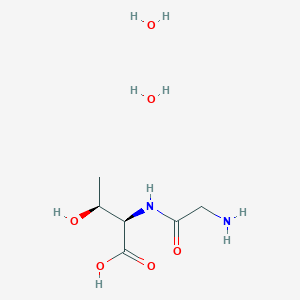
![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)
